molecular formula C13H11BrFNO B6333501 2-Benzyloxy-4-bromo-6-fluoro-phenylamine CAS No. 941608-28-2

2-Benzyloxy-4-bromo-6-fluoro-phenylamine

Cat. No. B6333501
CAS RN: 941608-28-2
M. Wt: 296.13 g/mol
InChI Key: XUHBVNJJIGFVBS-UHFFFAOYSA-N
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Description

“2-Benzyloxy-4-bromo-6-fluoro-phenylamine” is an organic compound . It has a molecular formula of C13H11BrFNO and a molecular weight of 296.1349432 .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

“2-Benzyloxy-4-bromo-6-fluoro-phenylamine” is a valuable intermediate in medicinal chemistry, particularly in the synthesis of complex drug molecules. Its benzylic position allows for selective reactions, such as Suzuki-Miyaura cross-coupling, which is a pivotal step in constructing carbon-carbon bonds in pharmaceutical compounds . This reaction is often employed to create new molecular entities with potential therapeutic effects.

Material Science: Polymer Research

The phenylamine moiety of “2-Benzyloxy-4-bromo-6-fluoro-phenylamine” can be incorporated into polymers to enhance their properties. For instance, it can be used to create flame-retardant materials or polymers with improved thermal stability. The halogen atoms in the compound can contribute to the formation of strong carbon-halogen bonds within the polymer chains, increasing resistance to heat and chemical degradation .

properties

IUPAC Name

4-bromo-2-fluoro-6-phenylmethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBVNJJIGFVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromo-6-fluoroaniline

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxy-6-fluorophenylamine (7.29 g, 33.6 mmol) in MeOH/HOAc (3:1 v/v, 30 mL) at 0° C. is added bromine (2.2 mL, 47 mmol) in MeOH/HOAc (3:1 v/v, 4 mL) drop wise. After it is stirred for 4 h, the reaction is completed by LC/MS. The reaction mixture is concentrated, and the residue is stirred with EtOAc and 1N NaOH to dissolve solid. Additional base is added to make the aqueous alkaline, and then EtOAc layer is separated. The organic phase is washed with brine, dried and filtered. The concentrated residue is purified to give the title compound: 1H NMR (CDCl3) 7.39 (m, 5H), 6.86 (dd, 1H, J=9.8, 2.0 Hz), 6.81 (m, 1H), 5.05 (s, 2H), 3.77 (br s, 2H); MS (M+H)+=296, 298.
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
MeOH HOAc
Quantity
30 mL
Type
solvent
Reaction Step One
Name
MeOH HOAc
Quantity
4 mL
Type
solvent
Reaction Step One

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